(2,2-Difluoro-ethyl)-methyl-amine
Overview
Description
(2,2-Difluoro-ethyl)-methyl-amine is a fluorinated organic compound characterized by the presence of two fluorine atoms attached to an ethyl group, which is further bonded to a methylamine group. This compound is of significant interest in medicinal chemistry due to its unique properties, such as increased lipophilicity and metabolic stability, which are imparted by the fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoro-ethyl)-methyl-amine typically involves the reaction of 2,2-difluoroethanol with methylamine under specific conditions. One common method includes the use of a hypervalent iodine reagent, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate, which facilitates the electrophilic 2,2-difluoroethylation of nucleophiles like thiols, amines, and alcohols .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. This often includes the use of catalytic hydrogenation or reductive agents to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoro-ethyl)-methyl-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Thiols, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroacetic acid derivatives, while reduction can produce difluoroethylamines .
Scientific Research Applications
(2,2-Difluoro-ethyl)-methyl-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems due to its unique properties.
Industry: Utilized in the production of agrochemicals and materials science for its stability and reactivity.
Mechanism of Action
The mechanism of action of (2,2-Difluoro-ethyl)-methyl-amine involves its interaction with various molecular targets and pathways. The presence of fluorine atoms increases the acidity of the α-proton, which can enhance the compound’s affinity and specificity for certain drug targets. Additionally, the C-F bonds contribute to metabolic stability, making it a stable bioisostere for various pharmacophores .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoroethanol
- 2,2-Difluoroethylamine
- 2,2-Difluoroethyl acetate
Uniqueness
(2,2-Difluoro-ethyl)-methyl-amine is unique due to its combination of a difluoroethyl group with a methylamine group, which imparts distinct physicochemical properties. Compared to similar compounds, it offers a balance of lipophilicity, metabolic stability, and reactivity, making it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
2,2-difluoro-N-methylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7F2N/c1-6-2-3(4)5/h3,6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIDWKHKCDJLQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632916 | |
Record name | 2,2-Difluoro-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50632916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60168-06-1 | |
Record name | 2,2-Difluoro-N-methylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50632916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-difluoro-N-methylethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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